N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide is the serotoninergic 5-HT1A receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide interacts with its target, the 5-HT1A receptors, through electrostatic interactions . The compound’s affinity towards these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotoninergic pathway. Serotonin, an important neurotransmitter, has been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety . The compound’s interaction with the 5-HT1A receptors can influence these conditions.
Result of Action
The result of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide’s action is its micromolar affinity towards the 5-HT1A receptors . This affinity suggests that the compound could potentially influence the physiological functions regulated by these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-fluorobenzene in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQWNDMIJKVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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